molecular formula C29H20O B246427 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one

1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one

Cat. No. B246427
M. Wt: 384.5 g/mol
InChI Key: AGWYEPSKPQEXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one, also known as DPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPP is a polycyclic aromatic hydrocarbon that has a unique structure, making it an interesting molecule to study.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is not fully understood, but it is believed to act as an electron acceptor in organic electronic devices. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has a high electron affinity, which allows it to efficiently accept electrons from other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one, but it has been found to be non-toxic in animal studies. However, further research is needed to fully understand the potential effects of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one in lab experiments is its excellent stability and solubility. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is also relatively easy to synthesize, making it a readily available material for researchers. However, one limitation of using 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is its complex structure, which can make it difficult to study and manipulate in certain experiments.

Future Directions

There are several potential future directions for research on 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one. One area of interest is the development of new synthetic methods for 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential applications of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one in other fields, such as catalysis and materials science. Finally, more research is needed to fully understand the mechanism of action of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one and its potential effects on biological systems.

Synthesis Methods

1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one can be synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The synthesis of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one can be challenging due to its complex structure, but recent advancements in synthetic methods have made it more accessible.

Scientific Research Applications

1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been found to have excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors and organic solar cells. Additionally, 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been shown to have excellent stability and solubility, making it an ideal material for use in organic electronic devices.

properties

Molecular Formula

C29H20O

Molecular Weight

384.5 g/mol

IUPAC Name

1,3-diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one

InChI

InChI=1S/C29H20O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18,25-26H

InChI Key

AGWYEPSKPQEXTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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